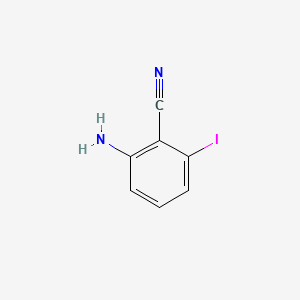

2-Amino-6-iodobenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPZANXSPGMVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Iodobenzonitrile

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2-Amino-6-iodobenzonitrile rely on well-documented chemical transformations that have been refined over time. These routes are characterized by their reliability and established protocols.

Palladium-Catalyzed Iodoamination Approaches to the Chemical Compound

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient ways to form carbon-nitrogen and carbon-iodine bonds. While direct iodoamination is one approach, palladium catalysis is more frequently employed in the coupling of precursors to construct the target molecule. For instance, the Buchwald-Hartwig amination provides a powerful method for aryl-amine bond formation. nih.gov In a relevant synthesis, a palladium catalyst with a specialized dialkylbiaryl phosphine (B1218219) ligand (KPhos) has been used for the amination of aryl halides with aqueous ammonia (B1221849), showcasing high selectivity for the primary amine product. nih.gov This type of catalysis could be applied to a di-iodinated benzonitrile (B105546) precursor to introduce the amino group selectively.

Another relevant palladium-catalyzed process involves the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds. mdpi.com While typically used for creating biaryl systems, the principles are applicable to the synthesis of precursors for this compound. mdpi.com For example, this compound itself can be a starting material for further functionalization via Suzuki-Miyaura coupling, reacting with various boronic acids in the presence of a catalyst like Pd(PPh₃)₄ to create more complex molecules. mdpi.com The efficiency of these palladium-catalyzed reactions often depends on the choice of ligand, base, and solvent, which are optimized to maximize yield and selectivity. nih.govrsc.org

Conversion from Related Halogenated Benzonitriles through Halogen Exchange or Functional Group Interconversion

The synthesis of this compound can be achieved by modifying closely related halogenated benzonitriles. One common strategy is halogen exchange, often referred to as the Finkelstein reaction. This method involves converting a more readily available halogenated benzonitrile, such as 2-amino-6-bromobenzonitrile (B1277456) or 2-amino-6-chlorobenzonitrile, into the desired iodo-derivative. The reaction typically employs an iodide salt, like sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF). The use of a copper(I) iodide (CuI) catalyst can facilitate this exchange, especially for less reactive chloro-substrates, allowing the reaction to proceed under milder conditions.

Functional group interconversion (FGI) represents another versatile approach. This strategy involves transforming one functional group into another. For example, a synthetic route could start with 2,6-difluorobenzonitrile. google.com This starting material can be treated with ammonia to selectively replace one fluorine atom, yielding 2-amino-6-fluorobenzonitrile (B142694). google.com This intermediate can then undergo a subsequent reaction, such as a diazotization-iodination, to replace the remaining fluorine atom with iodine, ultimately producing 2-fluoro-6-iodobenzonitrile (B108612) which can then be converted to the target compound. google.com

Diazotization and Iodination Protocols for Aromatic Systems

The Sandmeyer reaction is a classic and widely used protocol for the synthesis of aryl halides from primary aromatic amines. wikipedia.orggeeksforgeeks.org This two-step process begins with diazotization, where a primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). numberanalytics.comnumberanalytics.com This converts the amino group into a diazonium salt (Ar-N₂⁺X⁻), which is a highly versatile intermediate. numberanalytics.comorganic-chemistry.org

In the second step, the diazonium salt is treated with a nucleophile. For iodination, potassium iodide (KI) is added to the diazonium salt solution. The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide ion yields the corresponding aryl iodide. masterorganicchemistry.com This method is highly effective for introducing iodine onto an aromatic ring with high regioselectivity. The reaction's success often hinges on careful temperature control to prevent the premature decomposition of the unstable diazonium salt. While copper salts are hallmarks of the classic Sandmeyer reaction for chlorides and bromides, the iodination with KI often proceeds without a metal catalyst. wikipedia.org

Table 1: Comparison of Classical Synthesis Parameters

| Method | Key Reagents | Typical Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Halogen Exchange | NaI, CuI (catalyst) | Reflux in DMSO or DMF | 65-90 | Good yields, applicable to bromo/chloro precursors. |

| Diazotization | NaNO₂, HCl, KI | 0–5 °C, then addition of KI | 70-85 | High regioselectivity, well-established. wikipedia.org |

Emerging and Sustainable Synthetic Strategies for the Chemical Compound

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing this compound, aligning with the principles of green chemistry.

Green Chemistry Approaches and Environmentally Benign Syntheses

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. sid.irthieme-connect.com In the context of synthesizing this compound, this translates to using safer solvents, reducing waste, and employing milder reaction conditions.

One sustainable approach involves modifying the classical diazotization-iodination reaction to avoid strong, corrosive acids. thieme-connect.com Research has shown that solid acid catalysts, such as silica (B1680970) sulfuric acid or reusable polymeric resins, can effectively replace strong mineral acids like H₂SO₄ or HCl. thieme-connect.comresearchgate.net For example, a one-pot synthesis of iodoarenes can be achieved by grinding an aromatic amine with silica sulfuric acid, sodium nitrite, and potassium iodide at room temperature, completely avoiding the use of toxic solvents. researchgate.net Another green method utilizes cellulose (B213188) sulfuric acid, a biodegradable and recyclable biopolymer, as the proton source for the diazotization-iodination of various aryl amines, offering advantages like short reaction times and mild conditions. sid.ir

Furthermore, the oxidant used in direct iodination reactions is a key target for green innovation. Traditional methods often use hazardous oxidants. A safer alternative is the use of a urea-hydrogen peroxide adduct (UHP) or sodium percarbonate with molecular iodine. organic-chemistry.orgmdpi.com These methods are more eco-friendly, avoiding toxic byproducts and allowing for reactions in less acidic media, which is beneficial when working with sensitive functional groups like amines. organic-chemistry.orgmdpi.com

Exploration of Alternative Catalytic Systems for Efficient Iodo-Functionalization

While palladium is a highly effective catalyst, its cost and potential toxicity have prompted the exploration of more abundant and benign metals. Copper and iron have emerged as promising alternatives for catalyzing C-I and C-N bond-forming reactions. rsc.orgnih.gov

Copper-catalyzed reactions, for instance, are well-suited for halogen exchange (Finkelstein-type) and cross-coupling reactions. nih.gov A general method for copper-catalyzed cross-coupling involves an initial in situ iodination of one aromatic component followed by arylation of the second component, which is effective for a wide range of substrates. nih.gov

Iron, being earth-abundant and inexpensive, is a particularly attractive alternative. Iron catalysts, such as iron(III) chloride (FeCl₃), have been successfully used for various organic transformations, including the synthesis of heterocyclic compounds like 2-aminobenzothiazoles from 2-iodoanilines in water, highlighting their potential for green chemistry applications. clockss.orgrsc.orgresearchgate.net The development of iron-catalyzed methods for the direct iodo-functionalization of aminobenzonitriles could provide a more sustainable and economical route to this compound.

Table 2: Emerging Sustainable Synthesis Strategies

| Strategy | Catalyst/Reagent | Key Features | Potential Application |

|---|---|---|---|

| Solid-Acid Catalysis | Silica Sulfuric Acid, Cellulose Sulfuric Acid sid.irresearchgate.net | Avoids strong liquid acids, solvent-free options, recyclable catalysts. sid.irresearchgate.net | Greener diazotization-iodination. |

| Green Oxidation | Urea-Hydrogen Peroxide (UHP), Sodium Percarbonate organic-chemistry.orgmdpi.com | Safer oxidants, less acidic media, reduced toxic byproducts. organic-chemistry.orgmdpi.com | Environmentally benign direct iodination. |

| Copper Catalysis | CuI, Cu(OAc)₂ nih.govrsc.org | Lower cost than palladium, effective in cross-coupling and halogen exchange. nih.gov | Alternative for C-I and C-N bond formation. |

| Iron Catalysis | FeCl₃ rsc.orgrsc.org | Earth-abundant, low cost, potential for use in aqueous media. clockss.orgrsc.org | Economical and sustainable cross-coupling reactions. |

Precursor Chemistry and Starting Material Considerations in Complex Synthesis

The synthesis of this compound is a critical process for its application as a versatile intermediate in the development of more complex molecules, particularly in the pharmaceutical industry. evitachem.com The selection of appropriate starting materials and synthetic routes is paramount and is often dictated by factors such as commercial availability, cost, and the desired scale of the synthesis. For many complex syntheses, this compound is itself a commercially available starting material, which can be directly employed in subsequent reactions like the Suzuki-Miyaura cross-coupling. mdpi.comnih.gov

When direct purchase is not feasible or desirable, several synthetic pathways originating from more fundamental precursors are utilized. A primary and logical precursor for this compound is 2-aminobenzonitrile (B23959) . The synthesis from this starting material involves the introduction of an iodine atom at the 6-position of the benzene (B151609) ring. One common strategy is the direct electrophilic iodination of 2-aminobenzonitrile using iodine and an acid catalyst. evitachem.com

An alternative and widely employed method for introducing the iodo- group is the Sandmeyer reaction. geeksforgeeks.org This classic transformation involves the diazotization of the amino group on a precursor like 2-aminobenzonitrile, followed by the introduction of iodine. acs.org The process begins with the reaction of the aromatic amine with a nitrite source, such as sodium nitrite, in an acidic medium to form a diazonium salt. geeksforgeeks.org This intermediate is then treated with an iodide salt, like potassium iodide or cuprous iodide, to yield the iodinated aromatic compound. google.com While highly effective, the Sandmeyer reaction requires careful control of conditions, as diazonium salts can be unstable.

Another strategic approach involves starting with a di-substituted benzene ring and performing sequential modifications. For instance, a synthetic route starting with 2,6-difluorobenzonitrile has been reported for a related compound. google.com This method involves an initial nucleophilic aromatic substitution where one fluorine atom is replaced by an amino group using ammonia. The resulting 2-amino-6-fluorobenzonitrile is then subjected to a Sandmeyer-type reaction (diazotization followed by treatment with cuprous iodide) to replace the remaining fluorine atom with iodine. google.com This highlights the utility of di-halo-benzonitriles as adaptable starting materials for creating specifically substituted benzonitrile derivatives.

Precursor Synthesis Data

| Starting Material | Key Reagents | Reaction Type | Intermediate/Product | Reference |

| 2-Aminobenzonitrile | Iodine, Acid Catalyst | Electrophilic Iodination | This compound | evitachem.com |

| 2-Aminobenzonitrile | 1. Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)2. Potassium Iodide (KI) | Diazotization (Sandmeyer Reaction) | Diazonium Salt -> 2-Iodobenzonitrile (B177582) | |

| 2,6-Difluorobenzonitrile | 1. Ammonia (NH₃)2. Diazotization Reagents, Cuprous Iodide (CuI) | Nucleophilic Substitution, then Diazotization | 2-Amino-6-fluorobenzonitrile -> 2-Fluoro-6-iodobenzonitrile | google.com |

Note: These reactions describe the synthesis of closely related isomers or intermediates that illustrate the precursor chemistry applicable to this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Amino 6 Iodobenzonitrile

Reactivity at the Aromatic C-I Bond (Iodo Group)

The carbon-iodine bond in 2-Amino-6-iodobenzonitrile is the most labile site for many synthetic transformations. Aryl iodides are highly prized in organic synthesis due to the C-I bond's relatively low dissociation energy, which facilitates oxidative addition to transition metal catalysts, a key step in many cross-coupling reactions. The reactivity order for aryl halides in such reactions is typically C-I > C-Br > C-Cl > C-F. wikipedia.org

Cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and the iodo group of this compound serves as an excellent synthetic handle for these transformations.

Palladium catalysis is central to the functionalization of this compound. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation with an organoboron reagent (in the Suzuki-Miyaura reaction) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. Research has demonstrated the utility of this compound as a substrate in this reaction. For instance, it has been used as a starting material for the synthesis of 5-Aryl-dihydroquinazolines. In a specific application, this compound was coupled with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst to yield 2-amino-6-arylbenzonitrile intermediates. These intermediates were subsequently reduced to form the final dihydroquinazoline (B8668462) products.

| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst System | Base | Solvent | Product (2-amino-6-arylbenzonitrile) | Yield |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Amino-6-phenylbenzonitrile | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Amino-6-(4-methoxyphenyl)benzonitrile | Good |

| 3 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Amino-6-(2-methoxyphenyl)benzonitrile | Good |

This table is based on the reaction described for the synthesis of 5-Aryl-dihydroquinazolines, where yields for the intermediate arylbenzonitriles were reported as generally good.

Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is valuable for creating complex molecular architectures found in pharmaceuticals and organic materials. wikipedia.org While specific examples detailing the Sonogashira coupling of this compound are not prevalent in cited literature, the high reactivity of the C-I bond makes it an excellent candidate for such transformations. wikipedia.org Studies on analogous compounds, such as the cyclocarbonylative Sonogashira reaction of 2-ethynylbenzamides with 4-iodobenzonitrile (B145841), highlight the feasibility of coupling at the iodo-position of a benzonitrile (B105546) ring system under palladium catalysis. unipi.it The reaction of this compound with a terminal alkyne would be expected to proceed under standard Sonogashira conditions to afford the corresponding 2-amino-6-alkynylbenzonitrile.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgnumberanalytics.com The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The high reactivity of aryl iodides makes them ideal substrates for the Heck reaction. nih.gov One can predict that this compound would react with various alkenes (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base to yield 2-amino-6-vinylbenzonitrile derivatives. The regioselectivity of the alkene insertion would be a key factor to consider.

Negishi Reaction: The Negishi coupling utilizes organozinc reagents to form C-C bonds with aryl halides, catalyzed by palladium or nickel. A key challenge in Negishi coupling can be functional group tolerance, as organozinc reagents are often highly reactive. libretexts.org The reaction of this compound with an organozinc compound would provide a direct route to alkylated or arylated benzonitriles.

Nickel-catalyzed cross-electrophile couplings have emerged as a powerful method for C-C bond formation, often using two different electrophiles and a reductant. acs.org These reactions can be driven by chemical reductants or electrochemically. rsc.org Air-stable Ni(II) precatalysts are commonly used, which are reduced in situ to the active Ni(0) species. acs.org This approach avoids the need for pre-formed, often sensitive, organometallic reagents.

Given the reactivity of aryl iodides, this compound is a suitable candidate for nickel-catalyzed cross-electrophile coupling. For example, it could be coupled with another electrophile, such as an alkyl halide, in a reductive process. Mechanistic studies on similar systems suggest that the reaction may proceed via sequential oxidative addition of the two electrophiles to the nickel center. acs.org The development of nickel-catalyzed methods for the C-O arylation of alcohols and phenols with aryl electrophiles further demonstrates the versatility of nickel in cross-coupling chemistry. uni-regensburg.de

The presence of three distinct functional groups on the this compound ring makes chemoselectivity a critical consideration in its synthetic transformations. The goal is to selectively activate the C-I bond while leaving the amino and nitrile groups intact. nih.gov

In palladium-catalyzed cross-coupling reactions, the high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for excellent chemoselectivity. wikipedia.org This enables selective coupling at the iodo-position even if other, less reactive halogens were present on the coupling partner. The primary challenge for this compound is the potential for the amino group to interfere by coordinating to the palladium catalyst, which can sometimes inhibit the catalytic cycle. nih.gov However, the successful Suzuki-Miyaura couplings demonstrate that conditions can be optimized to favor C-I bond activation. The choice of ligand, base, and solvent is crucial for controlling the reaction pathway and achieving high yields of the desired product. nih.govresearchgate.net For instance, bulky phosphine (B1218219) ligands are often employed to promote reductive elimination and prevent side reactions. nih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. nih.gov These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govrsc.org

The C-I bond of this compound can also participate in reactions involving radical intermediates or reductive cleavage. The relatively low C-I bond strength makes it susceptible to homolytic cleavage or single-electron transfer (SET) reduction.

Photoredox catalysis offers a mild method for the reduction of aryl halides. mdpi.com Under visible light irradiation, a photocatalyst can be excited and transfer an electron to the aryl iodide, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the C-I bond to generate an aryl radical and an iodide anion. The resulting aryl radical can be trapped by a hydrogen atom source to achieve reductive dehalogenation or participate in other C-C or C-heteroatom bond-forming reactions. Studies on the dehalogenation of various haloarenes have shown that the reactivity order is C-I > C-Br > C-Cl, allowing for selective deiodination. mdpi.com

Electrochemical methods can also be used to reduce aryl iodides. The electrochemical reduction of iodobenzonitrile isomers has been shown to produce aryl anions, which can then react with other species in the medium. organic-chemistry.org Another potential pathway involves the formation of amine radical cations. Visible light photoredox catalysis can oxidize the amino group of an aniline (B41778) derivative to a radical cation. beilstein-journals.org While the primary reactivity of this species is often deprotonation at the alpha-carbon, its formation could initiate alternative reaction cascades. beilstein-journals.org Finally, certain anaerobic microorganisms, such as Dehalococcoides mccartyi, possess reductive dehalogenase enzymes that can cleave aryl-halide bonds, a process relevant in bioremediation. frontiersin.orgresearchgate.net

Nickel-Catalyzed Cross-Electrophile Couplings

Nucleophilic Aromatic Substitution Variants on the Iodinated Ring

Reactivity at the Nitrile Group (C≡N Bond)

The nitrile group is a versatile functional group in organic synthesis, characterized by a polarized carbon-nitrogen triple bond. This allows it to act as both a nucleophile (via the nitrogen lone pair) and an electrophile (at the carbon atom). Its reactivity in this compound is influenced by the adjacent amino and iodo groups.

Cycloaddition Reactions (e.g., [2+2+2], [3+2], [4+2]) with the Nitrile Moiety

The π-system of the nitrile group can participate in various cycloaddition reactions, providing pathways to complex heterocyclic structures. These reactions are powerful tools for constructing rings in a single, often atom-economical, step. researchgate.net While specific studies detailing the cycloaddition reactivity of this compound are not prevalent in the reviewed literature, the general reactivity of nitriles in such transformations is well-established.

[2+2+2] Cycloaddition: This reaction typically involves the transition-metal-catalyzed cyclotrimerization of a nitrile with two alkyne molecules to form highly substituted pyridines. researchgate.net Cobalt complexes are among the most versatile catalysts for these transformations. umich.edu The reaction is known to tolerate a wide array of functional groups, including halogens and amines, suggesting that this compound could be a viable substrate. evitachem.com

[3+2] Cycloaddition: Nitriles can react with 1,3-dipoles, such as azides, in [3+2] cycloaddition reactions to yield five-membered heterocycles like tetrazoles. researchgate.net This type of reaction is a cornerstone of click chemistry and is known for its high efficiency and functional group tolerance. For instance, iron-mediated [3+2] cycloaddition of nitriles with sodium azide (B81097) is a key step in some domino protocols for synthesizing nitrogen-containing heterocycles. beilstein-journals.org

[4+2] Cycloaddition (Diels-Alder Type): In an inverse-electron-demand Diels-Alder reaction, nitriles can act as dienophiles, reacting with electron-rich dienes to form six-membered nitrogen-containing rings. researchgate.net The utility of nitriles as dienophiles is a known strategy for synthesizing heterocyclic frameworks. cymitquimica.com

Table 1: Representative Cycloaddition Reactions Involving Nitriles This table presents general examples of cycloaddition reactions that nitriles can undergo, as specific data for this compound was not found.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| [2+2+2] | Nitrile + 2 x Alkyne | Co(I) or other metals | Substituted Pyridine |

| [3+2] | Nitrile + Azide | Heat or metal catalyst (e.g., Fe, Cu) | Tetrazole |

| [4+2] | Nitrile + Electron-rich Diene | Thermal or Lewis Acid | Dihydropyridine derivative |

Hydrocyanation and Alkyne Insertion Reactions Involving the Nitrile

The addition of molecules across the C≡N triple bond is a fundamental aspect of nitrile reactivity. Hydrocyanation, the addition of HCN, is a well-known method for synthesizing nitriles from alkenes and is not typically a reaction of the nitrile group itself. uni-koeln.de Conversely, the insertion of unsaturated molecules like alkynes into the nitrile moiety is a significant transformation.

Alkyne Insertion: Transition metal-catalyzed insertion of alkynes into a nitrile C≡N bond is a key step in the synthesis of nitrogenous heterocycles, particularly pyridines, often proceeding via a [2+2+2] cycloaddition mechanism. researchgate.net Palladium-catalyzed processes involving alkyne insertion into a C-H bond directed by a nitrile group have also been explored for the synthesis of complex heterocyclic systems like dihydrobenzoindolones. scholaris.ca While direct examples with this compound are scarce, related cobalt-catalyzed annulation reactions of 2-aminoaryl alcohols with various benzonitriles demonstrate the feasibility of such transformations in constructing fused heterocyclic systems. nih.gov In these reactions, aryl nitriles bearing electron-donating groups often show better reactivity than those with electron-withdrawing groups. nih.gov

Nitrile-Directed C-H Bond Functionalization Strategies

The nitrile group can serve as an effective directing group in transition-metal-catalyzed C-H bond functionalization, enabling the selective introduction of new substituents at positions on the aromatic ring that might otherwise be difficult to access. researchgate.netumich.edu The nitrogen lone pair coordinates to the metal center, positioning the catalyst to activate a specific C-H bond, typically at the ortho position.

Transformations of the Nitrile Group to Other Carbon-Nitrogen and Carbon-Oxygen Functionalities

The nitrile group is a valuable synthetic precursor that can be readily converted into a variety of other important functional groups. researchgate.net

Reduction to Amines: The most common transformation is the reduction of the nitrile to a primary amine (R-CH₂NH₂). This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. beilstein-journals.org

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (R-CONH₂), while complete hydrolysis under more forcing conditions affords a carboxylic acid (R-COOH) and ammonia (B1221849)/ammonium salts.

Addition of Organometallics: Organometallic reagents, such as Grignard reagents (R'-MgX) or organolithium reagents (R'-Li), can add to the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone (R-C(O)-R').

Table 2: Common Transformations of the Nitrile Functional Group This table outlines general transformations, as specific examples for this compound were not found.

| Reagent(s) | Product Functional Group |

|---|---|

| 1. LiAlH₄; 2. H₂O | Primary Amine |

| H₂/Catalyst (e.g., Pd, Ni) | Primary Amine |

| H₂SO₄ (conc.), H₂O, heat | Primary Amide |

| H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| 1. R'MgX or R'Li; 2. H₃O⁺ | Ketone |

Reactivity at the Amino Group (-NH₂)

Amidation and Acylation Reactions of the Amino Moiety

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic and readily susceptible to acylation by various acylating agents to form amides. This is one of the most fundamental reactions of primary amines.

Common acylating agents include acid chlorides (RCOCl), acid anhydrides ((RCO)₂O), and carboxylic acids (activated with coupling agents). The reaction typically proceeds via nucleophilic acyl substitution. For example, the N-acylation of an amino group with an acid chloride is a key step in the synthesis of the drug Valsartan, showcasing the industrial relevance of this transformation on substituted aromatic rings. europa.eu Enzymatic methods for the N-acylation of amino groups are also known, offering high selectivity under mild, aqueous conditions. nih.gov Given the high nucleophilicity of the amino group, it is expected that this compound would readily undergo acylation, providing a straightforward method for introducing a wide variety of substituents and modifying the electronic properties of the molecule. This transformation is also a common strategy for protecting the amino group during subsequent reactions. uni-muenchen.de

Table 3: Common Reagents for Amidation/Acylation of Amines

| Acylating Agent Class | Example Reagent(s) | Product |

|---|---|---|

| Acid Halide | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydride | Acetic anhydride, Boc-anhydride | Amide/Carbamate |

| Carboxylic Acid | Carboxylic acid + coupling agent (e.g., DCC, EDC) | Amide |

Condensation Reactions Leading to Imines and Heterocycles

Condensation reactions involving the primary amino group of this compound are a fundamental pathway to more complex molecular architectures. The reaction of a primary amine with an aldehyde or a ketone is a classic method for forming an imine or Schiff base, which involves the liberation of a water molecule. masterorganicchemistry.comukm.my This reversible reaction is typically catalyzed by acid and serves as a common route to C=N double bonds. masterorganicchemistry.com

While the formation of a simple imine from this compound is a straightforward theoretical possibility, its true synthetic utility is often demonstrated in subsequent or direct cyclization reactions to form heterocycles. For instance, the condensation of 2-aminobenzonitriles with aldehydes can be a key step in the synthesis of quinazolines. nih.gov In such processes, an imine is formed in situ, followed by an intramolecular cyclization where the nitrile group is attacked, leading to the formation of the heterocyclic ring system. Various catalysts, including manganese and iron complexes, have been employed to facilitate such annulation strategies, which are tolerant of a wide range of functional groups on the aldehyde partner. nih.gov

The following table summarizes a representative condensation-cyclization reaction.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminobenzonitrile (B23959) derivatives | Aldehydes (Aryl, Heteroaryl, Aliphatic) | Fe(OTf)₃ / O₂ (1 atm), DCE, 80 °C | 2-Substituted Quinazolines | 41-88% | nih.gov |

Note: This table represents a general reaction for 2-aminobenzonitriles as a class, demonstrating a key reactivity pattern applicable to this compound.

Participation of the Amino Group in Intramolecular Cyclizations

The nucleophilic character of the amino group in this compound is pivotal for its participation in intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a suitable electrophilic partner onto the molecule, the amino group can act as the ring-closing agent.

A notable example is the synthesis of substituted 1,2-benzisothiazol-3-amines. In this pathway, a sulfur-containing side chain is first installed. For example, 2-(benzylsulfanyl)-6-iodobenzonitrile can be treated with sulfuryl chloride and then ammonia to generate an aminosulfanyl intermediate. thieme-connect.de This intermediate, without needing purification, undergoes cyclization upon treatment with a base like lithium methoxide. The amino group, introduced from ammonia, attacks the carbon of the nitrile group, which is activated by the adjacent sulfur functionality, to form the five-membered isothiazole (B42339) ring, yielding 4-iodo-1,2-benzisothiazol-3-amine. thieme-connect.de

This reactivity is analogous to cyclizations seen in other aromatic amines, where the amino group reacts with functionalities like dicarboxylic anhydrides to form new rings. For example, aromatic amines can react with anhydrides to first form an amic acid, which then cyclizes upon heating to produce an imide-containing heterocyclic structure, such as an isoindole derivative. tubitak.gov.tr

The table below illustrates a relevant intramolecular cyclization.

| Starting Material Derivative | Reagents | Product | Key Transformation | Reference |

| 2-(Benzylsulfanyl)-6-iodobenzonitrile | 1. SO₂Cl₂2. NH₃3. LiOMe | 4-Iodo-1,2-benzisothiazol-3-amine | Cyclization of in situ generated aminosulfanyl nitrile | thieme-connect.de |

Combined Reactivity and Cascade Reactions of the Chemical Compound

The true synthetic power of this compound is realized in cascade reactions where multiple transformations occur in a single operation. These processes, also known as domino or tandem reactions, leverage the distinct reactivity of each functional group to rapidly build molecular complexity from simple starting materials. rsc.org

Domino and Tandem Processes (e.g., Hydroamination-Double Hydroarylation, S-Arylation/Heterocyclization)

Domino reactions involving this compound or its isomers are powerful tools for constructing complex polycyclic frameworks. These sequences are designed so that the product of one reaction possesses the necessary functionality to trigger the subsequent transformation. beilstein-journals.org

S-Arylation/Heterocyclization: This type of cascade involves an initial intermolecular bond formation at one site, followed by an intramolecular cyclization. For instance, a domino condensation/S-arylation/heterocyclization process can be utilized for the synthesis of complex pharmaceutical compounds. lookchem.comscientificlabs.com In a hypothetical sequence starting with this compound, the iodine atom could first undergo a palladium-catalyzed S-arylation with a thiol. The resulting thioether intermediate could then undergo a cyclization involving the amino and/or nitrile groups to furnish a sulfur-containing heterocycle. Metal-free S-arylation methods using diaryliodonium salts are also established for heterocyclic thiols, highlighting the importance of this class of reaction. rsc.org

Hydroamination-Double Hydroarylation: This cascade is particularly useful for the synthesis of fused carbazoles. lookchem.comscientificlabs.com The process would begin with the hydroamination of an alkyne by the amino group of this compound. This step creates an enamine or imine intermediate which then undergoes two sequential intramolecular hydroarylation (cyclization) steps. One cyclization would involve the phenyl ring of the benzonitrile core, and the second would involve an aryl group introduced via the alkyne, ultimately forming the fused carbazole (B46965) skeleton. Gold-catalyzed cascade cyclizations of anilines with diynes are known to produce complex fused nitrogen heterocycles through similar hydroamination and cycloisomerization pathways. kyoto-u.ac.jp

Intramolecular Cyclizations Facilitated by Multiple Functional Groups

The cooperative action of the amino, iodo, and cyano groups is central to many intramolecular cyclizations that produce valuable heterocyclic products. In these reactions, one functional group is transformed to set the stage for a cyclization event involving another.

A prime example is the synthesis of 5-aryl-dihydroquinazolines. nih.gov This multi-step process begins with a palladium-catalyzed Suzuki-Miyaura reaction, where the iodo group of this compound is coupled with an arylboronic acid. This step replaces the iodine with an aryl substituent. The nitrile group of the resulting 2-amino-6-arylbenzonitrile is then reduced, for example with borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), to an aminomethyl group. nih.gov This transformation sets up the key intramolecular cyclization. Upon treatment with cyanogen (B1215507) bromide (BrCN), the original amino group and the newly formed aminomethyl group condense to form the dihydroquinazoline ring. nih.gov

Another important reaction is the copper-catalyzed domino synthesis of quinazolinones from 2-halobenzonitriles and amides. rsc.org In this process, the reaction initiates at the carbon-halogen bond. For 2-iodobenzonitrile (B177582) derivatives, which show high reactivity, an initial coupling with an amide occurs. rsc.org This is followed by an intramolecular attack of the amide nitrogen onto the carbon of the nitrile group, leading to the formation of the quinazolinone ring system. This cascade demonstrates the crucial role of both the iodo and cyano groups in facilitating the ring formation. rsc.org

The following table details a multi-step synthesis showcasing the combined reactivity of the functional groups.

| Starting Material | Reaction Sequence | Intermediate(s) | Final Product | Reagents/Catalysts | Reference |

| This compound | 1. Suzuki Coupling2. Nitrile Reduction3. Cyclization | 2-Amino-6-arylbenzonitrile, (2-Amino-6-arylphenyl)methanamine | 5-Aryl-2-aminodihydroquinazolines | 1. ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃2. BH₃·SMe₂3. BrCN | nih.gov |

| 2-Iodobenzonitriles | Domino Amidation/Cyclization | N-(2-cyanophenyl)amide (postulated) | 2-Substituted Quinazolin-4(3H)-ones | CuI, NaOH, NMP, 120 °C | rsc.org |

Advanced Derivatization and Functionalization Strategies Utilizing 2 Amino 6 Iodobenzonitrile

Construction of Complex Molecular Architectures through Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for creating molecular diversity efficiently. While direct participation of 2-amino-6-iodobenzonitrile in classic isocyanide-based MCRs like the Ugi or Passerini reactions is not extensively documented in dedicated studies, its derivatives are central to multicomponent strategies for building complex scaffolds. nih.govnumberanalytics.comnih.govtcichemicals.comtechniques-ingenieur.frnih.govnumberanalytics.comresearchgate.netyoutube.com

A key strategy involves using the iodine atom for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce a new substituent. This newly formed derivative can then undergo further transformations. For instance, this compound can be coupled with various arylboronic acids to generate 2-amino-6-arylbenzonitrile intermediates. nih.gov These intermediates are then subjected to reduction and cyclization steps to construct complex heterocyclic systems like dihydroquinazolines. nih.gov This sequential one-pot approach, combining a cross-coupling reaction with subsequent cyclization, functions as a powerful multicomponent strategy.

Furthermore, this compound is a known reactant in domino reactions, which are conceptually similar to MCRs. It is utilized in processes described as "domino condensation/S-arylation/heterocyclization reactions" and "asymmetric organocatalytic condensation and cycloaddition," highlighting its utility in constructing complex molecules through sequential, one-pot transformations. lookchem.comsigmaaldrich.com

Synthesis of Specific Heterocyclic Systems as Scaffolds

The trifunctional nature of this compound makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Quinazolines and their derivatives are a prominent class of N-heterocycles with significant biological activity. Methodologies for synthesizing these scaffolds often utilize 2-aminobenzonitrile (B23959) precursors. rsc.orgrsc.orgmdpi.com Palladium- and copper-catalyzed reactions are common, involving cascade or tandem processes that build the quinazoline (B50416) ring system. frontiersin.orgmdpi.comrsc.orgujpronline.com

A specific application involves the use of this compound in a Suzuki-Miyaura reaction to first synthesize 2-amino-6-arylbenzonitriles. These intermediates are then reduced, for example with borane (B79455) dimethyl sulfide (B99878) complex, to yield diamines which can be cyclized to form dihydroquinazoline (B8668462) derivatives. nih.gov

| Step | Reactants | Catalyst/Reagents | Product of Step | Yield |

|---|---|---|---|---|

| 1. Suzuki Coupling | This compound, Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Amino-6-phenylbenzonitrile | 85% |

| 2. Reduction | 2-Amino-6-phenylbenzonitrile | BH3·SMe2 | (2-Amino-6-phenylphenyl)methanamine | Good |

Additionally, general methods for producing quinazolines from 2-aminobenzonitriles include reactions with N-benzyl cyanamides mediated by acid, and various copper-catalyzed oxidative cyclizations with alcohols or aldehydes. rsc.orgmdpi.com

Indazoles are another important heterocyclic system. The synthesis of 3-amino-4-iodo-indazole, a valuable intermediate, has been achieved from a closely related precursor, 2-fluoro-6-iodobenzonitrile (B108612). google.comresearchgate.net In this process, 2-fluoro-6-iodobenzonitrile is reacted with hydrazine (B178648) hydrate (B1144303) in a solvent like n-butanol at elevated temperatures. researchgate.net The reaction proceeds via nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by intramolecular cyclization to form the indazole ring, yielding the product in excellent yield. google.comresearchgate.net This highlights a viable synthetic route to the iodo-indazole core starting from a halogenated benzonitrile (B105546).

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Fluoro-6-iodobenzonitrile | Hydrazine hydrate | n-BuOH | 110 °C, 2 h | 3-Amino-4-iodo-indazole | 99% |

Carbazole (B46965) scaffolds are prevalent in materials science and medicinal chemistry. A common and effective strategy for their synthesis involves the intramolecular cyclization of N-aryl-2-haloanilines. The iodo group of this compound makes it an excellent substrate for such transformations. Palladium-catalyzed methods are particularly effective. organic-chemistry.org

One general and efficient route involves a two-step, one-pot procedure where an o-iodoaniline is first coupled with a silylaryl triflate in the presence of cesium fluoride (B91410) to form an N-arylated intermediate. organic-chemistry.org This intermediate is then subjected to an intramolecular palladium-catalyzed cyclization to afford the carbazole skeleton in good to excellent yields. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.orgorganic-chemistry.org Another approach is the palladium-catalyzed heteroannulation of o-iodoanilines with dienyl sulfones, which produces indolines that can be subsequently oxidized and cyclized to form carbazoles. acs.org The compound is also cited as a reactant in hydroamination-double hydroarylation reactions for the synthesis of fused carbazoles. lookchem.comsigmaaldrich.com

The synthesis of benzothiazoles often proceeds through the condensation of 2-aminothiophenols with various electrophiles. ekb.egpharmacyjournal.in While direct use of this compound is less common, its derivatives are key intermediates. For example, the downstream product 2-(1H-pyrrol-1-yl)benzo[d]thiazole-6-carbonitrile has been synthesized from precursors related to this compound. lookchem.com

Furthermore, the compound is implicated in "domino condensation/S-arylation/heterocyclization reactions," a type of process used in copper-catalyzed three-component syntheses of 2-N-substituted benzothiazoles. lookchem.comnih.gov General methods for benzothiazole (B30560) synthesis that could be adapted include the reaction of o-iodoanilines with a sulfur source like potassium sulfide (K₂S) in DMSO, where DMSO acts as the carbon source for the C2 position of the thiazole (B1198619) ring. organic-chemistry.org

Carbazole Synthesis

Regioselective and Stereoselective Functionalization Approaches

The ability to control the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical reactions is paramount in modern synthesis. This compound is a substrate for such selective transformations.

Regioselective Functionalization: The distinct reactivity of the iodo, amino, and nitrile groups allows for highly regioselective reactions. The most common site for functionalization is the carbon bearing the iodine atom, which readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), leaving the other positions untouched. nih.govrsc.org

Beyond the iodine position, the compound is a documented reactant for regioselective aryl C-H bond functionalization. lookchem.comsigmaaldrich.com This advanced technique allows for the direct formation of new bonds at specific C-H positions on the aromatic ring, guided by a directing group, which in this case can be the amino group or a derivative thereof. Such methods provide powerful, atom-economical routes to more complex derivatives without pre-functionalization. rsc.org

Stereoselective Functionalization: The creation of specific stereoisomers is crucial for biological applications. This compound is reported to be involved in "asymmetric organocatalytic condensation and cycloaddition" reactions. lookchem.comsigmaaldrich.com These processes use chiral small-molecule catalysts to induce enantioselectivity, leading to the formation of chiral products. For instance, a condensation reaction involving the amino group could be rendered stereoselective, creating a new chiral center with a preferred configuration. While specific, detailed examples for this exact substrate are emerging, its inclusion in such reaction classes points to its potential in asymmetric synthesis.

Scaffold-Oriented Synthesis Methodologies Employing this compound

The unique structural arrangement of this compound, featuring an amino group, a nitrile moiety, and an iodine atom on a benzene (B151609) ring, renders it a versatile and valuable building block in scaffold-oriented synthesis. This strategic placement of functional groups allows for a multitude of chemical transformations, enabling the construction of diverse and complex molecular frameworks. Primarily, the presence of the iodo group facilitates palladium-catalyzed cross-coupling reactions, while the amino and nitrile groups serve as key participants in various cyclization and functionalization strategies. These reactions are instrumental in the synthesis of a wide array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science.

Detailed Research Findings

Research has extensively demonstrated the utility of this compound in constructing various heterocyclic systems. A prominent application lies in the synthesis of quinazoline and its derivatives, which are known for their broad spectrum of biological activities.

One notable methodology involves the palladium-catalyzed Suzuki-Miyaura reaction. nih.gov In this approach, this compound serves as the aryl halide partner, coupling with a variety of arylboronic acids. This reaction effectively introduces an aryl group at the 6-position, leading to the formation of 2-amino-6-arylbenzonitriles. These intermediates are then subjected to reductive cyclization to yield 5-aryl-dihydroquinazolines. For instance, the reaction of this compound with 4-chlorophenylboronic acid, catalyzed by Pd(PPh₃)₄, produces 2-amino-6-(4-chlorophenyl)benzonitrile in high yield. nih.gov Subsequent reduction of the nitrile group using reagents like borane-dimethyl sulfide complex (BH₃·SMe₂) affords the corresponding 1,2-diaminoarene, which is a key precursor for various heterocyclic scaffolds. nih.gov

Beyond dihydroquinazolines, this strategy has been extended to the synthesis of other important scaffolds. For example, the 2-amino-6-arylbenzonitrile intermediates can be transformed into 4-arylbenzimidazolones through specific cyclization protocols. nih.gov Furthermore, through a multi-step sequence, this compound can be elaborated into more complex structures like 6-phenyldihydrobenzodiazepines. nih.gov

Palladium catalysis also enables other valuable transformations. A reported method describes the direct addition of sodium arylsulfinates to 2-aminobenzonitriles, including derivatives of this compound, to synthesize o-aminobenzophenones. mdpi.comresearchgate.net This reaction proceeds via a proposed mechanism involving desulfination and addition, showcasing another avenue for functionalizing the core structure. mdpi.com

The versatility of this compound is further highlighted in its use for creating N-substituted quinazolines. nih.gov The strategic positioning of the reactive sites allows for sequential reactions to build up the desired molecular complexity, making it a powerful tool for generating libraries of compounds for drug discovery and other applications. evitachem.com

Data Tables

The following tables summarize representative examples of scaffold-oriented synthesis methodologies utilizing this compound.

Table 1: Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Amino-6-(4-chlorophenyl)benzonitrile | 88 | nih.gov |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Amino-6-phenylbenzonitrile | - | nih.gov |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Amino-6-(2-methoxyphenyl)benzonitrile | - | nih.gov |

Table 2: Synthesis of Heterocyclic Scaffolds from this compound Derivatives

| Starting Material | Reagents | Resulting Scaffold | Example Product | Yield (%) | Reference |

| 2-Amino-6-arylbenzonitriles | BH₃·SMe₂ | Dihydroquinazoline | 5-Aryl-5,6-dihydroquinazolin-2-amine | Good | nih.gov |

| 4-Bromobenzimidazolone | This compound derivative, Pd(PPh₃)₄ | 4-Arylbenzimidazolone | 4-Arylbenzimidazolone derivative | - | nih.gov |

| 2-Bromo-6-nitrotoluene (multi-step synthesis) | - | Dihydrobenzodiazepine | 6-Phenyl-2-aminodihydrobenzodiazepine | - | nih.gov |

| This compound | Sodium benzenesulfinate, Pd(OAc)₂, bpy, p-NBSA | o-Aminobenzophenone | (2-Amino-6-iodophenyl)(phenyl)methanone | - | mdpi.comresearchgate.net |

Theoretical and Computational Investigations of 2 Amino 6 Iodobenzonitrile

Electronic Structure Analysis and Bonding Characteristics of the Chemical Compound

Computational studies on related benzonitrile (B105546) isomers using DFT calculations (rBMK/6-31G(d) level of theory) help to model the ground-state geometry. rsc.org For instance, analysis of similar structures reveals how substituent positions affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity and electronic transitions. agu.edu.tr The presence of the amino group is expected to raise the energy of the HOMO, while the nitrile and iodo groups lower the energy of the LUMO. The iodine atom, with its large and polarizable electron cloud, also plays a key role in the molecule's bonding characteristics and potential for intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties of a Related Donor-Acceptor Benzonitrile System Note: Data below is for the related compound 2EHO-CNPE, calculated using DFT at the B3LYP/6-311G* level, and serves as an example of typical computational outputs.*

| Property | Calculated Value |

| HOMO Energy | -5.21 eV |

| LUMO Energy | -2.39 eV |

| S0 -> S1 Transition Energy | 2.48 eV (~500 nm) |

| Source: Adapted from reference agu.edu.tr |

Reaction Mechanism Elucidation through Computational Modeling (e.g., DFT, TD-DFT)

Computational modeling is essential for mapping out the potential energy surfaces of reactions involving 2-Amino-6-iodobenzonitrile, thereby elucidating reaction mechanisms. The compound is a valuable precursor in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules. mdpi.comnih.gov

DFT calculations can be employed to investigate the mechanisms of such transformations. For example, in related nickel-catalyzed cross-couplings, a dual Hammett and computational analysis has shown that the mechanism for activating C(sp²)-Cl bonds proceeds through an SNAr-type pathway, involving a nucleophilic two-electron transfer from the nickel catalyst to the C-Cl σ* orbital. researchgate.net Similar DFT approaches could be applied to model the palladium-catalyzed reactions that this compound commonly undergoes. evitachem.com

Furthermore, Time-Dependent DFT (TD-DFT) is used to study excited-state properties and mechanisms. conicet.gov.ar For related donor-acceptor benzonitrile isomers, TD-DFT calculations, particularly with the Tamm-Dancoff Approximation (TDA), have been shown to more accurately describe charge-transfer (CT) states and predict excited-state geometries compared to simpler TD-DFT methods. rsc.org Such analyses are crucial for understanding the photophysical behavior of these molecules. rsc.org

Conformational Analysis and Molecular Dynamics Studies

The spatial arrangement of the functional groups in this compound can be explored through conformational analysis. While the benzene (B151609) ring provides a rigid core, rotation around the C-N bond of the amino group and potential slight out-of-plane arrangements can be modeled. DFT calculations on related isomers have been used to analyze conformational changes in the excited state, revealing details like the tilting of molecular planes due to intramolecular dipole interactions. rsc.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its interactions with its environment over time. nih.govsemanticscholar.org For instance, MD simulations have been performed on a series of related inhibitors, 2-amino-6-arylsulphonylbenzonitriles, to understand their interaction modes and binding free energies with the HIV-1 reverse transcriptase enzyme. nih.gov These studies, which use methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate binding energies, demonstrate that electrostatic interactions and solvation contributions are key to binding affinity. nih.gov Similar MD studies could be used to investigate the behavior of this compound in biological systems or materials.

Aromaticity Studies and Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The aromaticity of the central benzene ring is a defining feature of this compound. Aromaticity can be computationally assessed using methods like Nucleus-Independent Chemical Shift (NICS) calculations, which can quantify the influence of substituents on the ring's electronic delocalization. researchgate.net

The substituents also govern the molecule's intermolecular interactions, which are critical for its solid-state packing and supramolecular chemistry.

Halogen Bonding: The iodine atom in this compound can act as a potent halogen bond (XB) donor. researchgate.net The electrophilic region on the iodine atom (the σ-hole) can form a strong, directional non-covalent bond with a Lewis base. Studies on the related 4-iodobenzonitrile (B145841) show that it forms distinct chains in the solid state linked by C≡N···I halogen bonds. mdpi.comsigmaaldrich.com The strength of this interaction is influenced by the other substituents on the ring; electron-withdrawing groups tend to enhance the σ-hole and strengthen the halogen bond. researchgate.net

Table 2: Calculated Intermolecular Interaction Energies in Crystalline 4-Iodobenzonitrile Note: Data is for the related compound 4-iodobenzonitrile at ambient pressure and serves as an example of interaction analysis.

| Interaction Type | Interacting Molecules | Total Energy (kJ mol⁻¹) |

| I···N Halogen Bonding | G and H | -10.8 |

| C-H···I | A and F | -12.6 |

| C-H···N | A and F | -11.7 |

| π···π Stacking | K and L | -6.8 |

| Source: Adapted from reference mdpi.com |

Prediction of Reaction Outcomes and Selectivity in Novel Transformations

A primary goal of computational chemistry is to predict the outcomes of unknown reactions, saving time and resources in the laboratory. For this compound, computational models can predict the regioselectivity and stereoselectivity of novel transformations.

DFT calculations can be used to compare the activation energies of different possible reaction pathways. For example, when designing synthetic routes, DFT can help predict whether a reaction will favor substitution at one position over another. This is particularly relevant for this compound, which has multiple reactive sites. It can participate in Suzuki or Sonogashira coupling reactions via its iodo group, while the amino group can act as a nucleophile. evitachem.com Computational models can help determine the conditions needed to selectively target one functional group over the other. Modern approaches even cast reaction prediction as a machine learning problem, using sequence-to-sequence models trained on vast reaction datasets to predict the products of a given set of reactants and reagents. youtube.com

Future Research Trajectories and Innovations for 2 Amino 6 Iodobenzonitrile

Development of Novel and Highly Efficient Synthetic Protocols for the Chemical Compound

The development of more efficient, cost-effective, and environmentally benign methods for synthesizing 2-amino-6-iodobenzonitrile is a primary research focus. While traditional methods often involve the multi-step process of iodination of 2-aminobenzonitrile (B23959) evitachem.com, future protocols are likely to leverage emerging technologies.

One promising avenue is the refinement of synthetic routes starting from readily available precursors. For instance, a patented method describes the synthesis of a related compound, 3-amino-4-iodo-indazole, starting from 2,6-difluorobenzonitrile. google.com This strategy, involving sequential amination, diazotization/iodination, and cyclization, could be adapted and optimized for the direct synthesis of this compound, potentially offering a more streamlined process.

Furthermore, photocatalytic iodination presents a novel approach. The use of visible-light-mediated reactions, employing catalysts like eosin (B541160) Y, allows for iodination at room temperature with greater tolerance for various functional groups. Adapting such photocatalytic methods for the regioselective iodination of 2-aminobenzonitrile could significantly improve the efficiency and sustainability of the synthesis.

Future research will likely focus on a comparative analysis of these emerging protocols against established methods, as detailed in the table below.

| Synthetic Method | Starting Material | Key Reagents/Conditions | Potential Advantages | Reported Yields (for related compounds) |

| Traditional Iodination | 2-Aminobenzonitrile | Iodine, Acid Catalyst | Direct, established method | Variable |

| Route from Difluoro Precursor | 2,6-Difluorobenzonitrile | Ammonia (B1221849), Diazotization reagents, Cuprous Iodide | Utilizes different starting materials, potentially scalable google.com | Not specified for target compound |

| Photocatalytic Iodination | 2-Aminobenzonitrile | Eosin Y, Blue LED irradiation | Mild conditions, improved functional group tolerance | 50-60% |

Exploration of Untapped Reactivity Pathways and Cascade Processes

The trifunctional nature of this compound provides a rich landscape for exploring novel reactivity. The interplay between the nucleophilic amino group, the versatile iodo group (amenable to coupling and substitution), and the electrophilic nitrile group opens doors to complex molecular architectures through cascade reactions.

Future research will likely target the design of novel cascade sequences that leverage this unique functionality. For example, an initial reaction at the amino group could trigger an intramolecular cyclization involving the nitrile group, a common strategy in heterocyclic synthesis. Concurrently, the iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl substituents. mdpi.comnih.gov

The exploration of domino reactions, where multiple bond-forming events occur in a single pot without changing conditions, is another promising frontier. beilstein-journals.org Research into palladium-catalyzed multi-step reactions involving ring closure and ring opening in related iodo-substituted aromatic compounds provides a blueprint for potential applications with this compound. researchgate.net Such sequences could enable the rapid assembly of complex polycyclic systems, which are of significant interest in medicinal chemistry. acs.org

| Functional Group | Known Reactions | Potential Untapped Pathways |

| Amino Group (-NH2) | Acylation, Diazotization vulcanchem.com | Directing group for C-H activation, Trigger for intramolecular cyclizations |

| Iodo Group (-I) | Nucleophilic Substitution evitachem.com, Suzuki Coupling mdpi.com, Sonogashira Coupling | Photoredox catalysis , Halogen bonding-directed assembly acs.org, Halogen-exchange reactions vulcanchem.com |

| Nitrile Group (-CN) | Reduction to amine mdpi.com, Hydrolysis to carboxylic acid, Cyclization reactions | Participation in [3+2] annulation reactions acs.org, Ritter-type reactions acs.org |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of this compound chemistry with modern automation technologies like flow chemistry and high-throughput synthesis is expected to accelerate discovery and development processes.

Flow chemistry offers enhanced control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and scalability. acs.org Continuous-flow systems have been successfully used to reduce reaction times for reactions involving iodo-substituted benzonitriles, such as in the synthesis of precursors for pharmaceuticals like Valsartan. europa.eu Applying these flow methodologies to the synthesis and subsequent derivatization of this compound, particularly for cross-coupling reactions, could make the production of compound libraries more efficient and reproducible. acs.org

High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel. acs.org This approach is invaluable for optimizing reactions and for the discovery of novel reactivity. By employing HTE, researchers can quickly build libraries of this compound derivatives for biological screening or materials science applications, significantly shortening the discovery-to-application timeline. researchgate.net

Application in the Synthesis of Advanced Materials Precursors

The unique electronic and structural features of this compound make it a promising candidate as a precursor for advanced materials. Benzonitrile-containing molecules are known to be useful in materials science, and the additional functional groups of this compound enhance its versatility. smolecule.comsamaterials.com

The amino and nitrile groups can participate in polymerization reactions to form novel polymers with tailored properties. The iodine atom can be used to graft the molecule onto surfaces or into polymer backbones via cross-coupling reactions. Furthermore, benzonitrile (B105546) derivatives are used as ligands to create metal complexes with interesting catalytic or photophysical properties. For example, ruthenium and nickel complexes involving benzonitrile ligands have been studied as precursors for organometallic compounds and nanoparticles. researchgate.netgrafiati.comrsc.org Future work could explore the synthesis of coordination polymers or metal-organic frameworks (MOFs) using this compound as a multitopic linker, potentially leading to materials with applications in catalysis, gas storage, or sensing.

Advanced Computational Chemistry for Predictive Design and Discovery of New Reactions

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational methods can provide deep insights into its electronic structure, reaction mechanisms, and potential for novel transformations.

Theoretical studies on related halobenzonitriles have investigated the nature of their radical anions and the role of cyano-halogen interactions in crystal packing. acs.orgrsc.org These studies can be extended to this compound to understand how the amino group modulates its electronic properties and intermolecular interactions. Such understanding is crucial for designing materials with specific solid-state structures or for predicting the regioselectivity of reactions.

Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the feasibility of novel, untested cascade reactions. researchgate.net This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes. For example, computational screening could identify new catalysts for cross-coupling reactions or predict the most likely outcome of a complex domino sequence, thereby accelerating the discovery of new applications for this versatile molecule.

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for 2-amino-6-iodobenzonitrile, and how do reaction conditions influence yield?

- Methodology :

- Substitution Reactions : The iodine atom can undergo nucleophilic aromatic substitution (NAS) with amines or thiols under polar solvent conditions (e.g., DMF or DMSO) at elevated temperatures (80–120°C) .

- Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require inert atmospheres and bases like KCO in THF or dioxane. Optimize ligand selection (e.g., XPhos) to mitigate steric hindrance from the amino group .

- Reduction of Nitrile : Use LiAlH in anhydrous ether to reduce the nitrile to a benzylamine. Monitor reaction progress via TLC to avoid over-reduction .

Q. How should researchers handle solubility and storage challenges for this compound?

- Methodology :

- Solubility : Test polar aprotic solvents (DMSO, DMF) due to the compound’s aromatic nitrile and amino groups. For aqueous compatibility, use co-solvents like ethanol/water mixtures .

- Storage : Store under inert gas (N/Ar) at 4°C in amber vials to prevent photodegradation of the iodine substituent. Confirm stability via periodic HPLC analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR in DMSO- resolves aromatic protons (δ 6.8–7.5 ppm). The amino group’s protons appear as broad singlets (δ 5.0–6.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (MW: 244.02 g/mol). Expect M at m/z 244 and isotopic peaks from I .

Advanced Research Questions

Q. How do electronic effects of the amino and iodine substituents influence regioselectivity in cross-coupling reactions?

- Methodology :

- Electronic Analysis : The amino group’s strong electron-donating effect activates the ortho/para positions, while iodine’s steric bulk directs coupling to the meta position. Use DFT calculations (e.g., Gaussian) to map charge distribution .

- Experimental Validation : Compare coupling yields using substituted boronic acids (para-methyl vs. meta-nitro) to probe regiochemical outcomes. Characterize products via X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data for amino-iodobenzonitrile derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from analogs (e.g., 2-amino-4-chloro-5-methylbenzonitrile ) to identify trends. Use QSAR models to correlate substituent electronegativity with bioactivity .

- In Vitro Validation : Screen derivatives against kinase assays (e.g., EGFR) under standardized conditions (pH 7.4, 37°C). Normalize activity to control compounds (e.g., gefitinib) .

Q. How can isotopic labeling (e.g., C or N) enhance mechanistic studies of this compound’s reactivity?

- Methodology :

- Synthetic Labeling : Incorporate N at the amino group via NAS with NH. Confirm isotopic purity via high-resolution MS .

- Tracing Applications : Use C-labeled nitrile in reaction kinetics (e.g., nitrile-to-amine reduction) monitored by C NMR .

Q. What are the limitations of computational models in predicting the stability of this compound under acidic conditions?

- Methodology :

- In Silico Modeling : Perform MD simulations (e.g., GROMACS) to assess protonation effects on the amino group. Compare with experimental degradation studies (HCl, 0.1–1.0 M) .

- Validation : Quantify degradation products (e.g., 6-iodobenzonitrile) via LC-MS and correlate with computed activation energies .

Key Considerations for Researchers

- Safety : Prioritize iodine’s photolability and potential genotoxicity. Use fume hoods and PPE during handling .

- Data Reproducibility : Document solvent purity, catalyst batches, and reaction scales to minimize variability .

- Ethical Compliance : Adhere to in vitro research guidelines; avoid unapproved therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。